

Application Notes and Protocols: Synthesis of 3,6-Dichloro-4-methoxypyridazine

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Compound of Interest

Compound Name: 3,6-Dichloro-4-methoxypyridazine

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This document provides a detailed protocol for the synthesis of **3,6-dichloro-4-methoxypyridazine** from 3,6-dichloropyridazine via a nucleophilic aromatic substitution reaction. This transformation is a key step in the synthesis of various heterocyclic compounds of interest in medicinal chemistry and drug development.

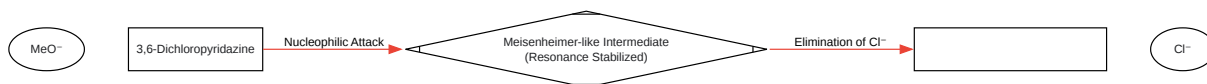
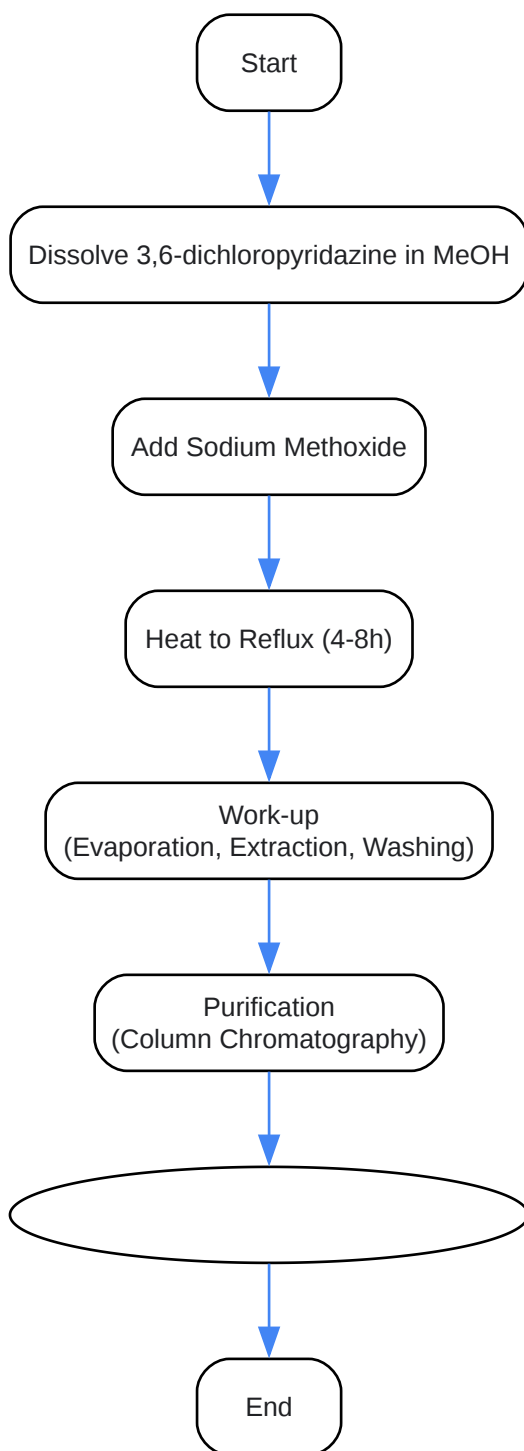
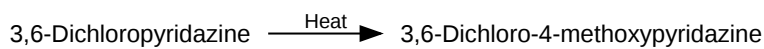
Introduction

3,6-Dichloropyridazine is a versatile building block in organic synthesis. The electron-deficient nature of the pyridazine ring, further enhanced by the two chlorine substituents, makes it susceptible to nucleophilic attack. This reactivity allows for the selective introduction of various functional groups. This protocol details the methoxylation at the C4 position, yielding **3,6-dichloro-4-methoxypyridazine**, a valuable intermediate for further chemical modifications.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution mechanism where the methoxide ion attacks the electron-deficient pyridazine ring, leading to the displacement of a chlorine atom.

Sodium Methoxide (NaOMe)
Methanol (MeOH)



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